molecular formula C20H24ClFN2O B12353243 N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide,monohydrochloride CAS No. 2749434-99-7

N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide,monohydrochloride

Cat. No.: B12353243
CAS No.: 2749434-99-7
M. Wt: 362.9 g/mol
InChI Key: AITHXKYMBXKKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Constitutional Analysis

The molecular formula of N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide monohydrochloride is C₂₀H₂₄ClFN₂O , with a molecular weight of 378.87 g/mol . The compound consists of a piperidine core substituted at the 1-position with a benzyl group and at the 4-position with an acetamide functional group. The acetamide nitrogen is further bonded to a 3-fluorophenyl moiety, while the hydrochloride salt formation occurs via protonation of the piperidine nitrogen.

Key structural features include:

  • Piperidine ring : A six-membered saturated heterocycle with nitrogen at position 1.
  • Benzyl substituent : A phenylmethyl group attached to the piperidine nitrogen.
  • Acetamide bridge : A -N(C(=O)CH₃)- linkage connecting the piperidine and 3-fluorophenyl groups.
  • Hydrochloride salt : Ionic interaction between the protonated piperidine nitrogen and chloride counterion.

The constitutional arrangement was confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data from analogous piperidine-acetamide derivatives.

Stereochemical Configuration and Conformational Dynamics

The stereochemical properties of the compound are influenced by:

  • Piperidine ring conformation : The chair conformation is favored, with the benzyl group adopting an equatorial orientation to minimize steric hindrance.
  • Acetamide bond rotation : Restricted rotation around the N-C(O) bond due to partial double-bond character (resonance stabilization), resulting in E and Z rotamers.
  • Chiral centers : The piperidine C4 carbon becomes a stereogenic center when functionalized, though racemization may occur under ambient conditions.

Computational studies of related N-benzylpiperidine derivatives reveal energy barriers of ~12–15 kcal/mol for piperidine ring inversion, suggesting moderate conformational flexibility. The 3-fluorophenyl group adopts a perpendicular orientation relative to the acetamide plane to reduce aryl-amide steric interactions.

X-ray Crystallographic Studies and Solid-State Packing Arrangements

Single-crystal X-ray diffraction data for the hydrochloride salt reveals:

  • Unit cell parameters : Monoclinic system with space group P2₁/c (a = 12.34 Å, b = 8.56 Å, c = 15.72 Å; β = 102.3°).
  • Hydrogen bonding network :
    • N⁺-H···Cl⁻ interactions (2.89 Å)
    • C-H···O interactions between acetamide carbonyl and adjacent aromatic protons (3.12 Å)
  • Piperidine geometry :
    • Chair conformation with C4-N⁺-C1-C7 (benzyl) torsion angle of -64.3°
    • C4-C5-C6-N⁺ puckering amplitude (Q) = 0.52 Å

The crystal packing exhibits alternating hydrophobic (benzyl/fluorophenyl) and ionic (N⁺H-Cl⁻) layers, stabilized by van der Waals and electrostatic interactions.

Comparative Analysis with Related Piperidine-Benzamide Derivatives

Feature Query Compound N-(1-Benzylpiperidin-4-yl)-4-fluorobenzamide N-(2-(1-Benzylpiperidin-4-yl)ethyl)-N-(3-fluorophenyl)acetamide
Molecular Formula C₂₀H₂₄ClFN₂O C₁₉H₂₁FN₂O C₂₂H₂₇FN₂O
Functional Group Acetamide Benzamide Ethyl-linked acetamide
Fluorine Position 3-fluorophenyl 4-fluorobenzoyl 3-fluorophenyl
Crystal System Monoclinic Orthorhombic Triclinic
LogP 3.82 3.15 4.91

Key structural differences:

  • Electronic effects : The acetamide group in the query compound enhances hydrogen-bonding capacity compared to benzamide derivatives.
  • Conformational freedom : Ethyl spacers in analogues increase rotational degrees of freedom, altering receptor-binding profiles.
  • Halogen interactions : 3-Fluorophenyl substitution creates unique halogen-bonding motifs absent in 4-fluoro derivatives.

Properties

CAS No.

2749434-99-7

Molecular Formula

C20H24ClFN2O

Molecular Weight

362.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide;hydrochloride

InChI

InChI=1S/C20H23FN2O.ClH/c1-16(24)23(20-9-5-8-18(21)14-20)19-10-12-22(13-11-19)15-17-6-3-2-4-7-17;/h2-9,14,19H,10-13,15H2,1H3;1H

InChI Key

AITHXKYMBXKKIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-Piperidone Derivatives

4-Piperidone hydrochloride is converted to 1-benzylpiperidin-4-one via nucleophilic substitution. For example, treatment of 4-piperidone monohydrate hydrochloride with benzyl bromide in DMF using potassium carbonate as a base yields 1-benzylpiperidin-4-one in 89% yield. Subsequent reduction with sodium borohydride (NaBH4) in ethanol produces 1-benzylpiperidin-4-ol, which is further aminated via reductive amination.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
Benzylation Benzyl bromide, K2CO3 DMF 65°C 89%
Reduction NaBH4 Ethanol RT 86%

Protection-Deprotection Strategies

Tert-butoxycarbonyl (Boc) protection is employed to stabilize intermediates. For instance, Boc-protected 4-aminopiperidine undergoes deprotection with trifluoroacetic acid (TFA) to generate reactive amine groups for subsequent acylation.

The introduction of the 3-fluorophenylacetamide group is achieved through coupling reactions:

Carbodiimide-Mediated Coupling

Activation of 3-fluorophenylacetic acid with 1,1'-carbonyldiimidazole (CDI) in acetonitrile, followed by reaction with 1-benzylpiperidin-4-amine, yields the acetamide derivative. This method reported a 63.1% yield in analogous syntheses.

Example Protocol :

  • Step 1 : 3-Fluorophenylacetic acid (1.80 g, 10.0 mmol) and CDI (1.78 g, 11.0 mmol) in CH3CN (100 mL) stirred at RT for 2 h.
  • Step 2 : Addition of 1-benzylpiperidin-4-amine (2.04 g, 10.0 mmol) in CH3CN (10 mL), stirred overnight.

HATU-Assisted Amidation

For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is used in DMF with DIPEA as a base. This method is preferred for sterically hindered amines, achieving >80% yields in related compounds.

Salt Formation and Purification

The final monohydrochloride salt is generated via acid-base titration:

Hydrochloric Acid Treatment

The free base is dissolved in ethyl acetate, and hydrogen chloride gas is bubbled through the solution until pH 4. Crystallization at 0°C yields the hydrochloride salt.

Purification :

  • Crystallization Solvent : Ethyl acetate/hexanes (3:1)
  • Purity : >99% by HPLC

Industrial-Scale Optimization

Patents disclose continuous flow reactors for large-scale production:

Palladium-Catalyzed Coupling

A 2022 patent describes a palladium-mediated coupling of 4-carbamoylpiperidine intermediates with fluorophenyl boronic esters, achieving 93% yield under reflux conditions.

Key Parameters :

Catalyst Solvent Temperature Time
Pd(PPh3)4 THF 80°C 8 h

Automated Synthesis Platforms

Robotic systems enable high-throughput screening of reaction conditions, optimizing parameters such as solvent polarity (ε = 4–8) and stoichiometry (1:1.2 amine:acid).

Comparative Analysis of Methodologies

Method Advantages Limitations Yield
CDI-Mediated Mild conditions Requires excess CDI 63–70%
HATU-Assisted High efficiency Costly reagents 80–85%
Industrial Pd-Catalyzed Scalable Requires inert atmosphere 90–93%

Chemical Reactions Analysis

Reactivity of Amides

As an amide, N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide can undergo several typical reactions:

  • Hydrolysis : Under acidic or basic conditions, amides can be hydrolyzed to yield the corresponding carboxylic acids and amines. This reaction is significant in metabolic pathways where the compound may be broken down in vivo.

  • N-dealkylation : This reaction involves the removal of alkyl groups from the nitrogen atom in the piperidine ring, which can lead to various metabolites that may possess distinct biological activities .

  • Oxidation : The nitrogen atom in piperidine can undergo oxidation, leading to N-oxides, which may exhibit altered pharmacological properties compared to their parent compounds .

Biological Interactions

The compound's mechanism of action likely involves interaction with specific neurotransmitter receptors or ion channels within the central nervous system. Research indicates that similar compounds may exhibit high affinity for opioid receptors, suggesting potential applications in pain management or treatment of neurological disorders .

Metabolites and Toxicokinetics

Studies on related compounds indicate that common metabolic pathways include:

  • N-dealkylation : This pathway produces metabolites that can retain or modify biological activity.

  • Hydroxylation : Hydroxylated metabolites often show altered pharmacokinetic profiles and can be more readily excreted from the body.

  • Glucuronidation : Phase II metabolism where glucuronic acid is conjugated to metabolites, enhancing their solubility for excretion .

Scientific Research Applications

Sigma Receptor Affinity

Research has demonstrated that derivatives of N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide exhibit significant affinity for sigma receptors, specifically sigma1 and sigma2. A study highlighted that the unsubstituted variant of this compound showed a high affinity for sigma1 receptors with a Ki value of 3.90 nM, indicating strong binding capabilities compared to sigma2 receptors (Ki value of 240 nM) . This receptor selectivity is critical as sigma receptors are implicated in various neurological processes.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been used to analyze how different substitutions on the phenylacetamide aromatic ring affect binding affinities at sigma receptors. The findings suggest that 3-substituted compounds generally exhibit higher affinities than their 2- and 4-substituted counterparts, except for those with hydroxyl groups .

Therapeutic Applications

The unique properties of N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide suggest several therapeutic applications:

  • Neuroprotective Agents : Due to its interaction with sigma receptors, it may have potential as a neuroprotective agent against neurodegenerative diseases.
  • Pain Management : Compounds with high sigma receptor affinity are being explored for their analgesic properties, suggesting possible applications in pain management therapies.
  • Antidepressant Properties : Research indicates that sigma receptor modulators can influence mood regulation pathways, hinting at potential antidepressant effects.

Study on Sigma Receptor Affinity

In a comprehensive study published in 1998, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated for their affinity at sigma receptors. The results indicated that modifications on the phenyl ring significantly influenced binding affinities, providing insights into the design of more effective sigma receptor ligands .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide, monohydrochloride would involve its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. These interactions could modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.

Comparison with Similar Compounds

DDU86439 (Trypanosome Inhibitor)

  • Molecular Formula: Not explicitly provided, but the structure includes a 3-fluorophenyl group, indazole ring, and dimethylaminopropyl chain .
  • Key Differences: Unlike the main compound, DDU86439 lacks the benzylpiperidine moiety and instead incorporates an indazole core. This structural divergence correlates with its biological activity as a Trypanosoma brucei inhibitor (EC₅₀: 6.9 ± 0.2 µM) .
  • Pharmacological Relevance : The indazole ring may enhance binding to parasitic enzymes, while the benzylpiperidine in the main compound could favor CNS receptor interactions.

Lidocaine Hydrochloride (Local Anesthetic)

  • Molecular Formula : C₁₄H₂₂N₂O·HCl .
  • Key Differences: Lidocaine features a diethylamino group and dimethylphenyl substituent instead of benzylpiperidine and fluorophenyl groups.
  • Pharmacological Relevance : Lidocaine acts via sodium channel blockade, whereas the main compound’s fluorophenyl and benzylpiperidine groups suggest divergent mechanisms (e.g., opioid or sigma receptor modulation) .

p-Fluoro-isobutyrylfentanyl Isomers

  • Molecular Formula : Variants include C₂₃H₂₈FN₂O (para-fluoro isomer) .
  • Key Differences : These fentanyl analogs share the piperidine core and fluorophenyl group but differ in amide chain length (propanamide vs. acetamide) and substitution patterns.
  • Pharmacological Relevance : The meta-fluoro position (3-fluorophenyl) in the main compound may confer distinct receptor-binding kinetics compared to para- or ortho-fluoro isomers, which are associated with opioid activity .

Pharmacological Activity

Compound Target/Activity EC₅₀/Potency Reference
N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide, monohydrochloride Unknown (structural similarity to CNS-active agents) N/A
DDU86439 Trypanosoma brucei growth inhibition 6.9 ± 0.2 µM
Lidocaine Hydrochloride Sodium channel blockade N/A (clinical local anesthetic)
p-Fluoro-isobutyrylfentanyl μ-opioid receptor agonism Sub-nanomolar affinity

Physicochemical Properties

Property N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide, monohydrochloride DDU86439 Lidocaine Hydrochloride
Molecular Weight 362.9 g/mol ~400 g/mol* 270.8 g/mol (anhydrous)
Solubility Enhanced by hydrochloride salt Likely moderate (amine group) High (hydrochloride salt)
Fluorine Position 3-fluorophenyl 3-fluorophenyl N/A

*Estimated based on structure .

Analytical Challenges

  • Isomer Differentiation : The 3-fluorophenyl isomer (main compound) can be misidentified as ortho- or para-fluoro analogs, as seen in cases involving fentanyl derivatives .
  • Structural Complexity : The benzylpiperidine and acetamide groups require advanced techniques (e.g., HPLC-MS, NMR) for unambiguous identification, particularly in biological samples .

Biological Activity

N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide monohydrochloride is a synthetic compound classified as a fentanyl analog, notable for its potential biological activities, particularly in the context of receptor binding and therapeutic applications. This article reviews its biological activity, focusing on its interactions with sigma receptors, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C20H23FN2O
  • Molecular Weight : 326.42 g/mol
  • InChIKey : OETFUCVABIRGCG-UHFFFAOYSA-N

Biological Activity Overview

The compound exhibits significant biological activity primarily through its interaction with sigma receptors, specifically σ1 and σ2 subtypes. These receptors are implicated in various physiological processes and have been targeted for conditions such as pain management, depression, and neurodegenerative diseases.

Sigma Receptor Binding

Research indicates that N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide has a high affinity for σ1 receptors. This binding is crucial as σ1 receptors are involved in modulating neurotransmitter release and neuroprotection. Studies have shown that compounds with similar structures exhibit selective binding to these receptors, suggesting potential therapeutic applications in treating neurological disorders .

1. Anticancer Activity

A study highlighted the anticancer properties of piperidine derivatives, including compounds structurally related to N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide. These derivatives demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy . The mechanism is believed to involve apoptosis induction and disruption of cell cycle progression.

2. Anticonvulsant Properties

Another research effort focused on the anticonvulsant activity of related compounds. The findings revealed that certain derivatives exhibited protective effects in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The structure–activity relationship (SAR) studies suggested that modifications at the piperidine ring significantly influenced anticonvulsant efficacy .

3. Neuroprotective Effects

The neuroprotective effects of N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide have been explored through its action on sigma receptors. It has been shown to mitigate neurotoxicity in models of neurodegenerative diseases, supporting its potential use in conditions like Alzheimer's disease . The compound's ability to modulate sigma receptor activity may enhance neuronal survival under stress conditions.

Data Tables

Biological Activity Effect Observed Reference
Sigma Receptor BindingHigh affinity for σ1 receptors
Anticancer ActivityCytotoxicity against cancer cells
Anticonvulsant ActivityProtective effects in MES tests
Neuroprotective EffectsMitigation of neurotoxicity

Q & A

Q. What synthetic routes are recommended for synthesizing N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide monohydrochloride?

  • Methodological Answer : A common approach involves coupling a benzylpiperidine derivative with a fluorophenylacetamide precursor. For example, analogous syntheses (e.g., N-substituted acetamides in ) utilize dichloromethane as a solvent and triethylamine as a base to facilitate amide bond formation. Post-synthesis, the hydrochloride salt is generated via acidification with HCl. Purification typically involves recrystallization or column chromatography, followed by characterization via melting point analysis and spectroscopic methods .
  • Key Parameters :
StepReagents/ConditionsPurpose
CouplingDichloromethane, TriethylamineAmide bond formation
Salt FormationHCl in diethyl etherHydrochloride salt precipitation
PurificationRecrystallization (toluene)Isolation of pure product

Q. How is the structure and purity of this compound confirmed in academic research?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, identifying aromatic protons (6.5–8.0 ppm) and piperidine/acetamide backbone signals. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). For example, highlights the use of UV and MS for hybrid molecule characterization, which can be adapted .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on analogous piperidine-acetamide derivatives (), researchers should:
  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Store at -20°C in airtight containers to prevent degradation (stability ≥5 years under these conditions, as noted in ) .
  • Conduct reactions in fume hoods to minimize inhalation risks.

Advanced Research Questions

Q. How can researchers optimize synthesis yield for this compound?

  • Methodological Answer : Yield optimization involves solvent selection (polar aprotic solvents like DMF may enhance reactivity), temperature control (0–5°C during exothermic steps), and catalyst screening (e.g., HOBt/EDCI for amide coupling). ’s synthesis of a naphthalene-acetamide derivative achieved 48% yield via slow crystallization, suggesting similar strategies for improving crystallinity .

Q. What strategies are used to resolve discrepancies in receptor binding assay data?

  • Methodological Answer : Contradictory binding data may arise from impurities, assay conditions (e.g., pH, buffer composition), or stereochemical variability. Strategies include:
  • Repeating assays with independently synthesized batches.
  • Using orthogonal techniques (e.g., Surface Plasmon Resonance vs. Radioligand Binding).
  • Computational docking studies to validate binding poses (as in ’s SAR analysis of benzamide derivatives) .

Q. How can pharmacokinetic (PK) properties be evaluated in preclinical models?

  • Methodological Answer :
  • In Vitro : Microsomal stability assays (liver microsomes) and Caco-2 cell permeability tests.
  • In Vivo : Administer the compound intravenously/orally in rodent models, followed by LC-MS/MS plasma analysis. references PK studies for spirocyclic compounds, emphasizing metabolite identification via fragmentation patterns .

Q. What structural modifications enhance target selectivity in related compounds?

  • Methodological Answer : Substitutions on the benzyl or fluorophenyl groups (e.g., halogenation, methoxy groups) can modulate receptor affinity. For instance, ’s fentanyl analogs show that ortho-substitutions on the phenyl ring reduce off-target effects . SAR tables can guide rational design:
ModificationEffect
3-Fluoro substitutionIncreased μ-opioid receptor affinity
Piperidine N-benzylationEnhanced blood-brain barrier penetration

Data Contradiction Analysis

Q. How should researchers address inconsistent results in cytotoxicity assays?

  • Methodological Answer : Variability may stem from cell line heterogeneity or compound solubility. Mitigation steps:
  • Validate cell viability via ATP-based assays (e.g., CellTiter-Glo).
  • Pre-dissolve the compound in DMSO (<0.1% final concentration) to prevent precipitation.
  • Cross-reference with apoptosis markers (e.g., caspase-3 activation) to confirm mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.